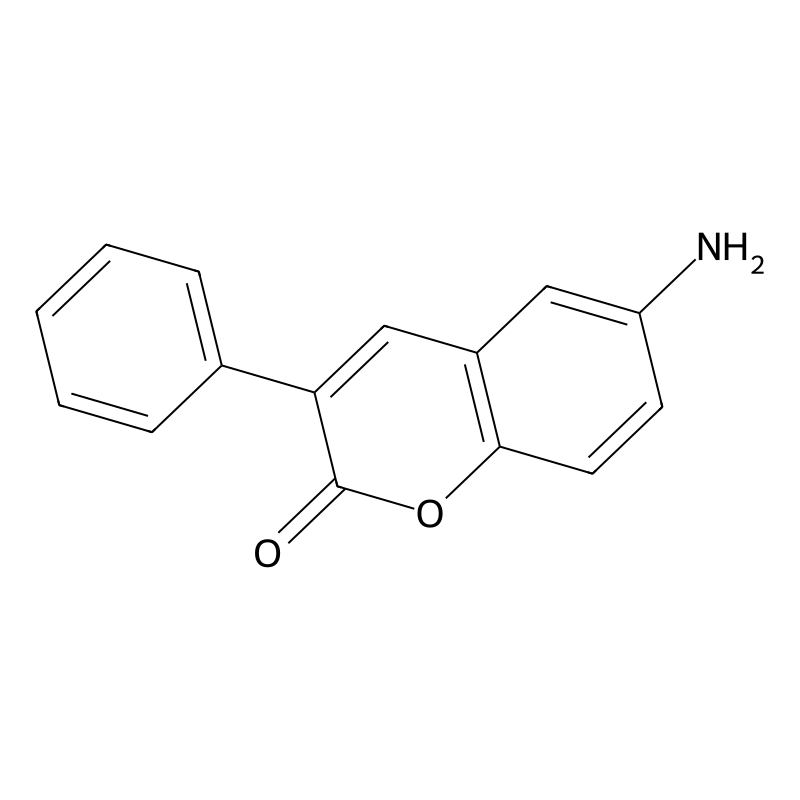

6-amino-3-phenyl-2H-chromen-2-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

6-amino-3-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, characterized by a chromene backbone with an amino group at the 6-position and a phenyl group at the 3-position. This compound exhibits a yellow crystalline appearance and is notable for its diverse chemical properties and biological activities. Coumarins are known for their wide range of applications in medicinal chemistry, including anti-inflammatory, antimicrobial, and anticancer activities.

The chemical behavior of 6-amino-3-phenyl-2H-chromen-2-one encompasses various reactions typical of coumarin derivatives:

- Reduction Reactions: The nitro derivative can be reduced to yield 6-amino-2H-chromen-2-one using iron powder in an acidic medium, typically ethanol and water .

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing the introduction of various substituents at the aromatic ring.

- Cyclization Reactions: Under acidic conditions, this compound can undergo cyclization to form more complex heterocyclic structures .

6-amino-3-phenyl-2H-chromen-2-one has been studied for its potential biological activities:

- Antimicrobial Activity: Several studies have demonstrated that coumarin derivatives exhibit significant antimicrobial properties against various bacterial strains.

- Anticancer Activity: Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction .

- Anti-inflammatory Properties: It has been shown to inhibit inflammatory pathways, making it a candidate for further investigation in inflammatory disease treatments.

The synthesis of 6-amino-3-phenyl-2H-chromen-2-one typically involves several steps:

- Starting Material: The synthesis often begins with 6-nitro-2H-chromen-2-one.

- Reduction Process: The nitro group is reduced to an amino group using iron powder and ammonium chloride in ethanol and water at elevated temperatures (80 °C) for several hours .

- Purification: The resulting product is purified through column chromatography to yield the desired compound in high purity.

The applications of 6-amino-3-phenyl-2H-chromen-2-one are diverse:

- Pharmaceuticals: Due to its biological activities, it is explored as a lead compound in drug development for treating infections and cancers.

- Fluorescent Dyes: Its structural properties allow it to be used in developing fluorescent materials for imaging applications.

- Agricultural Chemicals: It may also find use as a pesticide or herbicide due to its antimicrobial properties.

Interaction studies involving 6-amino-3-phenyl-2H-chromen-2-one focus primarily on its binding affinity with biological targets such as enzymes and receptors. These studies often employ techniques like molecular docking and spectroscopic methods to elucidate the interactions at a molecular level. For example, coumarin derivatives have been shown to interact with DNA and proteins, influencing their functions .

Several compounds share structural similarities with 6-amino-3-phenyl-2H-chromen-2-one, including:

| Compound Name | Structure Description | Notable Activities |

|---|---|---|

| 6-Amino-2H-chromen-2-one | Similar structure without phenyl substitution | Antimicrobial and anticancer activity |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Anticoagulant properties |

| 4-Methylcoumarin | Methyl substitution at position 4 | Antioxidant activity |

| Coumarin | Parent structure without substitutions | General fluorescence |

Uniqueness of 6-amino-3-phenyl-2H-chromen-2-one

What sets 6-amino-3-phenyl-2H-chromen-2-one apart from these similar compounds is its specific combination of functional groups that confer unique biological activities, particularly its pronounced anticancer effects and potential applications in fluorescent imaging. Additionally, the presence of both an amino group and a phenyl ring enhances its reactivity and versatility in synthetic chemistry compared to other coumarins.